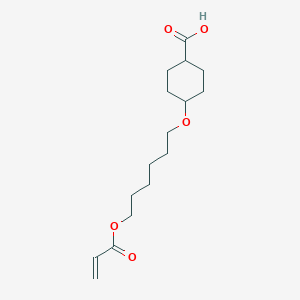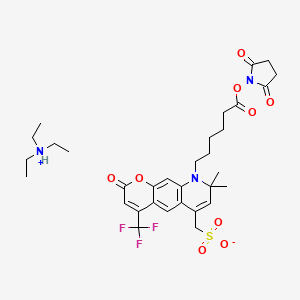
N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide is a chemical compound characterized by the presence of a fluorophenyl group attached to a cyclopropane ring with two carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide typically involves the reaction of 4-fluoroaniline with cyclopropane-1,1-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide can be compared with other fluorophenyl derivatives and cyclopropane-containing compounds. Similar compounds include:
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the core structure.
Cyclopropane-1,1-dicarboxamide: Lacks the fluorophenyl group, affecting its reactivity and applications.
Uniqueness: The presence of both the fluorophenyl group and the cyclopropane ring in N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11FN2O2 |
|---|---|
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-3-8(4-2-7)14-10(16)11(5-6-11)9(13)15/h1-4H,5-6H2,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
WHTYLRLZUGABTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)N)C(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


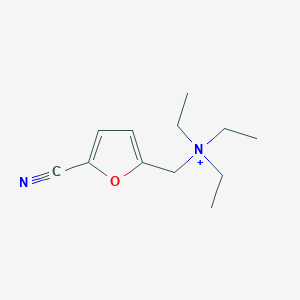

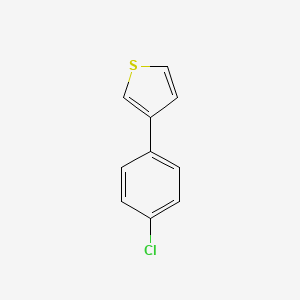
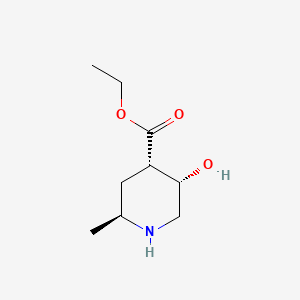
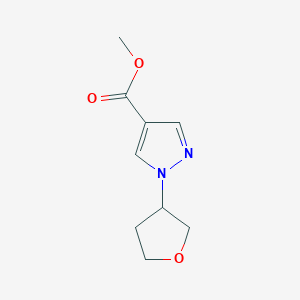
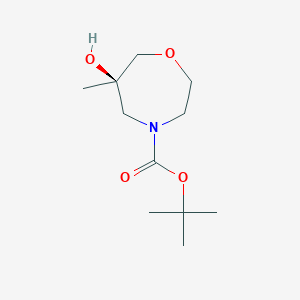
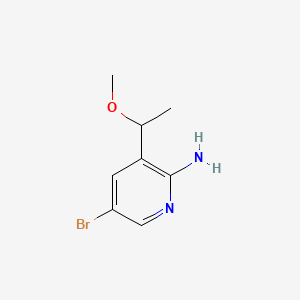

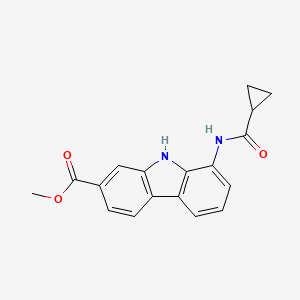
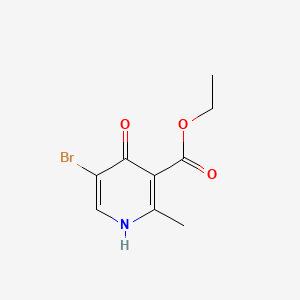

![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)
